REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C([Li])CCC.[CH3:17][O:18][CH:19]([O:28][CH3:29])[C:20](N1CCOCC1)=[O:21]>C1COCC1>[CH3:17][O:18][CH:19]([O:28][CH3:29])[C:20]([C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:21]
|
Name
|
|
Quantity
|
3.29 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
N-(Dimethoxyacetyl)morpholine
|
Quantity
|
5.98 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)N1CCOCC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture stirred 15 minutes at -75° to -78°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 1.75 hours at the same temperature
|
Duration
|
1.75 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched into 300 ml
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted 4×100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |